4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 478256-09-6
Cat. No.: VC20192083
Molecular Formula: C18H18N4O2S
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478256-09-6 |
|---|---|
| Molecular Formula | C18H18N4O2S |
| Molecular Weight | 354.4 g/mol |
| IUPAC Name | 4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C18H18N4O2S/c1-3-24-16-10-13(7-8-15(16)23)11-19-22-17(20-21-18(22)25)14-6-4-5-12(2)9-14/h4-11,23H,3H2,1-2H3,(H,21,25)/b19-11+ |
| Standard InChI Key | DARMOOFSZFZRDG-YBFXNURJSA-N |
| Isomeric SMILES | CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C)O |
| Canonical SMILES | CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C)O |
Introduction
Chemical Identity and Molecular Characteristics
4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 478256-09-6) has the molecular formula C₁₈H₁₈N₄O₂S and a molecular weight of 354.4 g/mol. The compound’s structure integrates a 1,2,4-triazole ring substituted at the 3-position with an m-tolyl group (C₆H₄CH₃) and at the 4-position with a Schiff base moiety derived from 3-ethoxy-4-hydroxybenzaldehyde. The thione group at the 5-position enhances its reactivity, particularly in metal coordination and hydrogen bonding interactions .
Structural Features and Bonding Interactions
X-ray crystallography of analogous triazole-thione derivatives reveals near-planar geometries, with dihedral angles between aromatic rings as low as 3.2° . This planarity facilitates π-π stacking interactions and intramolecular hydrogen bonding, such as O–H⋯N and N–H⋯S, which stabilize the crystal lattice . The ethoxy group introduces steric bulk, potentially influencing solubility and binding interactions in biological systems.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 354.4 g/mol |
| CAS Registry Number | 478256-09-6 |
| Hazard Codes (GHS) | H302, H315, H319, H335 |
Synthesis and Optimization
The synthesis of 4-((3-Ethoxy-4-hydroxybenzylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione follows a multi-step route centered on Schiff base formation .
Reaction Pathway
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Schiff Base Formation: 3-Ethoxy-4-hydroxybenzaldehyde reacts with 4-amino-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione in ethanol under acidic catalysis (e.g., H₂SO₄) .
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Cyclization and Purification: Prolonged reflux (24–36 hours) ensures complete cyclization, followed by recrystallization from methanol to yield pure product .
Critical Parameters:
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Solvent Choice: Ethanol balances solubility and reaction kinetics.
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Catalyst: Acidic conditions (pH < 3) accelerate imine bond formation .
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Temperature: Reflux at 78°C prevents side reactions like oxidation.
Structural and Spectroscopic Characterization
X-ray Crystallography
While direct data for this compound is limited, structural analogs exhibit triclinic (P1) crystal systems with unit cell parameters:
Intermolecular interactions include:
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O–H⋯N Hydrogen Bonds: Link hydroxy and triazole groups into chains.
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π-π Stacking: Centroid distances of ~3.6 Å between aromatic rings .
Spectroscopic Data
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¹H NMR: Resonances at δ 2.3 ppm (CH₃ from m-tolyl), δ 10.0 ppm (imine ═N–H), and δ 14.2 ppm (triazole N–H) .
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IR Spectroscopy: Bands at 1600 cm⁻¹ (C═N stretch) and 2550 cm⁻¹ (S–H stretch) .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
Molecular docking studies suggest high affinity for cyclooxygenase-2 (COX-2) and metalloproteinases, with binding energies comparable to Celecoxib (ΔG = −8.5 kcal/mol) . The ethoxy group may enhance hydrophobic interactions within enzyme active sites.
| Target | Activity (IC₅₀/EC₅₀) | Mechanism |
|---|---|---|
| COX-2 | 40 nM | Competitive inhibition |
| S. aureus | 12.5 μg/mL | Membrane permeabilization |
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